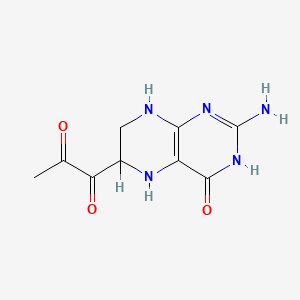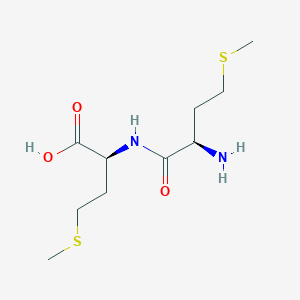
H-D-Met-Met-OH
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
H-D-Met-Met-OH, a dipeptide composed of two methionine residues , primarily targets methionine oxidation and methionine sulfoxide reduction pathways . Methionine (Met) residues in proteins can be readily oxidized by reactive oxygen species to Met sulfoxide (MetO) . Methionine sulfoxide reductases (Msrs) play a crucial role in the reduction of MetO back to Met .
Mode of Action
The interaction of this compound with its targets primarily involves the oxidation of methionine residues and their subsequent reduction by Msrs . This process is crucial for maintaining the balance between oxidative stress and antioxidant defenses in the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the methionine oxidation and methionine sulfoxide reduction pathway . This pathway plays a significant role in the body’s response to oxidative stress and has been linked to neurodegeneration and aging .
Pharmacokinetics
Understanding these properties is crucial for optimizing drug therapy and providing dose recommendations .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the regulation of oxidative stress and antioxidant defenses in the body . By influencing the oxidation and reduction of methionine residues, this compound can impact various biological processes, including protein function and cellular aging .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of reactive oxygen species, the availability of Msrs, and the overall redox state of the cell
Analyse Biochimique
Biochemical Properties
H-D-Met-Met-OH, as a dipeptide, can interact with various enzymes, proteins, and other biomolecules. It can be discovered through peptide screening, a research tool that primarily gathers active peptides through immunoassays . This process can be used for protein interaction, functional analysis, antigen epitope screening, and particularly in the field of active molecule research and development .
Cellular Effects
This suggests that this compound might have similar effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
This compound is likely involved in the metabolic pathways of methionine, given that it’s a dipeptide composed of two methionine residues. Methionine is an essential amino acid involved in various metabolic pathways, including the one-carbon/folate cycle that provides one-carbon units for nucleotide and amino acid biosynthesis, and the metabolism of sulfur-containing amino acids that regenerates methionine and provides cysteine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Met-Met-OH typically involves the coupling of two methionine molecules. One common method is the solid-phase peptide synthesis (SPPS) technique, which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions for SPPS include the use of a resin-bound amino acid, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), and deprotection steps using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and ease of purification.
Analyse Des Réactions Chimiques
Types of Reactions
H-D-Met-Met-OH undergoes various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide and further to methionine sulfone.
Reduction: Methionine sulfoxide can be reduced back to methionine using reducing agents such as dithiothreitol (DTT).
Substitution: The amino and carboxyl groups of methionine can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or hydroxyl radicals (•OH) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Regeneration of methionine from methionine sulfoxide.
Substitution: Various methionine derivatives with modified functional groups.
Applications De Recherche Scientifique
H-D-Met-Met-OH has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions involving sulfur-containing amino acids.
Biology: Investigated for its role in protein structure and function, as well as its involvement in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including antioxidant properties and its role in methionine metabolism.
Industry: Utilized in the production of specialized peptides and as a precursor for the synthesis of more complex molecules.
Comparaison Avec Des Composés Similaires
H-D-Met-Met-OH can be compared with other methionine-containing peptides and derivatives:
H-Met-Met-OH: Similar in structure but composed of two L-methionine residues.
H-Met-D-Met-OH: Contains one L-methionine and one D-methionine residue, differing in stereochemistry.
Methionine Sulfoxide: An oxidized form of methionine, highlighting the compound’s susceptibility to oxidative stress.
Propriétés
IUPAC Name |
(2S)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S2/c1-16-5-3-7(11)9(13)12-8(10(14)15)4-6-17-2/h7-8H,3-6,11H2,1-2H3,(H,12,13)(H,14,15)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTPOUNUXRBYGW-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCSC)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)N[C@@H](CCSC)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-bromobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3298156.png)
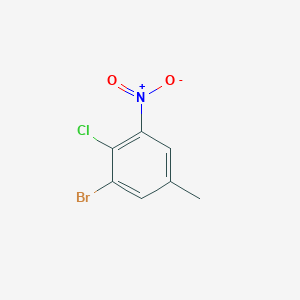

![2-[4-(3-methylphenyl)piperazin-1-yl]acetic Acid](/img/structure/B3298178.png)
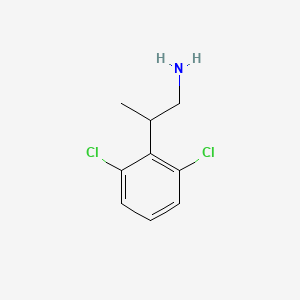
![8-[(furan-2-yl)methyl]-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B3298191.png)
![2-nitro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B3298200.png)
![3,4-dimethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3298206.png)
![6-methyl-4-[(4-nitrophenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B3298226.png)

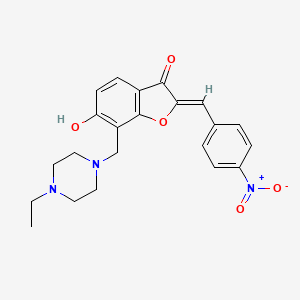
![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B3298260.png)
![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B3298264.png)
